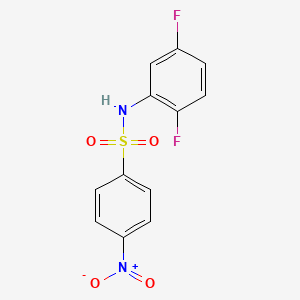

N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide

Description

N-(2,5-Difluorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide core linked to a 2,5-difluorophenyl group. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Structural analogs often differ in the substituents on the phenyl ring or the sulfonamide moiety, leading to variations in physicochemical properties, pharmacokinetics, and bioactivity .

Properties

Molecular Formula |

C12H8F2N2O4S |

|---|---|

Molecular Weight |

314.27 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H8F2N2O4S/c13-8-1-6-11(14)12(7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |

InChI Key |

SFPGSXBFJAOWED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,5-difluoroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, where the difluorophenyl group can be further functionalized

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

Reduction: N-(2,5-difluorophenyl)-4-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation .

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂): Enhance electrophilicity and hydrogen-bonding capacity. Fluorine’s small size and high electronegativity may improve membrane permeability compared to bulkier groups like -OCH₃ or -Cl .

Structural Flexibility :

- Benzyl-linked analogs (e.g., 1C, 1G) exhibit greater conformational flexibility due to the -CH₂- spacer, whereas direct phenyl attachment (as in the target compound) restricts rotational freedom, possibly favoring specific binding orientations .

Crystallographic Data :

- The dimethoxyphenyl analog () crystallizes in a planar conformation with strong intermolecular hydrogen bonds (N-H⋯O and C-H⋯O), stabilized by the nitro group . Fluorine’s smaller size in the target compound may reduce steric clashes, enabling tighter crystal packing.

Physicochemical Properties

- Solubility : Nitro groups generally reduce aqueous solubility, but fluorine’s lipophilicity may offset this in the target compound compared to polar methoxy analogs.

- Acidity: The -SO₂NH- group’s acidity (pKa ~10) is modulated by substituents; electron-withdrawing fluorine likely increases acidity, enhancing hydrogen-bond donor capacity .

Biological Activity

N-(2,5-difluorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a nitro group, and two fluorine substituents on the phenyl ring. Its molecular formula is C12H9F2N3O3S. The presence of fluorine atoms is known to enhance pharmacokinetic properties, such as solubility and bioavailability.

This compound primarily exerts its biological effects through the following mechanisms:

- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit enzymes involved in folate synthesis by mimicking para-aminobenzoic acid (PABA), thereby disrupting bacterial growth.

- Cell Signaling Interference : The compound may interfere with cellular signaling pathways associated with inflammation and cancer progression .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial enzymes crucial for folate synthesis. Studies have shown that this compound demonstrates effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

- Cell Proliferation Inhibition : In vitro studies suggest that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

- Targeting Specific Pathways : It has been shown to affect pathways related to tumor growth and metastasis, including those involving fibroblast growth factor receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study conducted by researchers demonstrated that this compound exhibited an IC50 value of 12 µg/mL against S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Activity : Another case study reported that treatment with this compound led to a 40% reduction in cell viability in breast cancer cell lines after 48 hours of exposure .

- Mechanistic Insights : Research highlighted that the compound's interaction with dihydropteroate synthase (DHPS) was critical for its antibacterial action, providing insights into its structure-activity relationship (SAR) .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H9F2N3O3S | Antibacterial, anticancer |

| N-(3,4-Difluorophenyl)-2-nitrobenzenesulfonamide | C12H9F2N3O3S | Antimicrobial, enzyme inhibition |

| N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide | C12H10FN3O3S | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.